An In-Depth Technical Guide to 3-(5-methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8)
An In-Depth Technical Guide to 3-(5-methyl-1H-tetrazol-1-yl)phenol (CAS 157124-40-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-methyl-1H-tetrazol-1-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted with a methyl-tetrazole moiety. The tetrazole ring is a significant pharmacophore in medicinal chemistry, often employed as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the known properties, a plausible synthetic route, predicted spectral characteristics, and potential applications of this compound to support its use in research and development.
Chemical Identity and Physicochemical Properties
While detailed experimental data for this specific molecule is not extensively published, its fundamental properties can be summarized from supplier information and extrapolated from the known characteristics of its constituent functional groups.[3][4]
Table 1: General Properties of 3-(5-methyl-1H-tetrazol-1-yl)phenol
| Property | Value | Source |
| CAS Number | 157124-40-8 | [3][4] |
| Molecular Formula | C₈H₈N₄O | [3][4] |
| Molecular Weight | 176.18 g/mol | [3] |
| Physical Form | Solid (at room temperature) | [4] |
| Purity | Typically ≥98% | [3] |
| Storage | Room Temperature | [4] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | >150 °C | Tetrazole compounds often have high melting points due to their polarity and potential for hydrogen bonding. |
| Boiling Point | >300 °C (decomposes) | High boiling point is expected due to the polar nature of the molecule. Tetrazoles can be thermally unstable.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water and nonpolar solvents. | The phenol and tetrazole groups contribute to the polarity. |
| pKa | ~4-5 (tetrazole N-H), ~9-10 (phenolic O-H) | The tetrazole ring is acidic, comparable to a carboxylic acid. The phenolic hydroxyl group is weakly acidic. |
Synthesis and Purification
Proposed Synthetic Pathway
A common method for synthesizing 1,5-disubstituted tetrazoles involves the reaction of an N-substituted amide with an activating agent to form an imidoyl intermediate, which then undergoes cyclization with an azide source.[6]
Caption: Proposed two-step synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-(3-hydroxyphenyl)acetamide
-
To a stirred solution of 3-aminophenol (1 eq.) in dichloromethane (DCM) and pyridine (1.5 eq.) at 0 °C, slowly add acetyl chloride (1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with 1M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Synthesis of 3-(5-methyl-1H-tetrazol-1-yl)phenol
-
To a solution of N-(3-hydroxyphenyl)acetamide (1 eq.) in toluene, add phosphorus pentachloride (PCl₅) (1.2 eq.) portion-wise.
-
Reflux the mixture for 2-3 hours to form the imidoyl chloride intermediate.
-
Cool the reaction mixture and carefully remove the solvent and POCl₃ under vacuum.
-
Dissolve the crude imidoyl chloride in dimethylformamide (DMF) and add sodium azide (NaN₃) (1.5 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Analytical Characterization (Predicted)
The identity and purity of the synthesized 3-(5-methyl-1H-tetrazol-1-yl)phenol would be confirmed using standard analytical techniques. The following are predicted spectral data based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, aromatic, and phenolic protons. The spectrum of 5-methyl-1H-tetrazole shows a methyl peak around 2.5 ppm.[7] The aromatic protons of a 1,3-disubstituted benzene ring will appear as a complex multiplet between 6.8 and 7.5 ppm. The phenolic -OH proton will likely appear as a broad singlet between 9 and 11 ppm, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon (~10-15 ppm), the aromatic carbons (110-160 ppm), and the tetrazole carbon (~150-160 ppm).[8]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[9][10][11]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenol |
| 3150 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methyl |
| 1600 - 1500 | C=C stretch | Aromatic Ring |
| 1500 - 1400 | N=N stretch | Tetrazole Ring |
| 1300 - 1200 | C-O stretch | Phenol |
| 1100 - 1000 | Ring vibrations | Tetrazole Ring |
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent molecular ion peak.[12]
-
[M+H]⁺: 177.0771 (for C₈H₉N₄O⁺)
-
[M-H]⁻: 175.0625 (for C₈H₇N₄O⁻)
The fragmentation pattern in EI-MS would likely involve the loss of N₂ (28 Da) or HN₃ (43 Da) from the tetrazole ring, which is a characteristic fragmentation for such compounds.[13][14]
Caption: Logical workflow for the analytical characterization of the title compound.
Potential Applications in Drug Discovery
While specific applications for 3-(5-methyl-1H-tetrazol-1-yl)phenol have not been documented, its structural motifs suggest significant potential in medicinal chemistry.
-
Bioisostere for Carboxylic Acids: The 1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. This substitution can improve a compound's metabolic stability, lipophilicity, and ability to cross cell membranes, making it a valuable strategy in drug design.[1][2]
-
Scaffold for Novel Therapeutics: 1,5-disubstituted tetrazoles are present in a wide range of pharmacologically active compounds, exhibiting activities such as antibacterial, anti-inflammatory, anticancer, and antihypertensive properties.[2][15][16] This compound could serve as a key intermediate or building block for the synthesis of new chemical entities targeting various diseases.
-
PD-1/PD-L1 Inhibition: Recent research has explored 1,5-disubstituted tetrazoles as small molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, a major target in cancer immunotherapy.[17] The structural features of the title compound make it a candidate for further derivatization in this area.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(5-methyl-1H-tetrazol-1-yl)phenol. The following precautions are based on the potential hazards of its constituent functional groups (phenol and tetrazole) and related compounds.[18][19][20][21]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Potential Hazards:
-
Skin and Eye Irritation: Phenolic compounds can be corrosive and cause skin and eye irritation or burns.
-
Toxicity: May be harmful if swallowed or inhaled.
-
Thermal Instability: Tetrazole-containing compounds can be thermally sensitive and may decompose explosively at elevated temperatures.[5] Avoid heating under confinement.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.
References
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Wang, L., et al. (2018). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 547-555. [Link]
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Klapötke, T. M., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3985. [Link]
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ResearchGate. Synthesis of novel 5‐aryl‐1H‐tetrazoles. [Link]
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Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]
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Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. [Link]
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ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole. [Link]
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Dömling, A., et al. (2023). 1,5-Disubstituted tetrazoles as PD-1/PD-L1 antagonists. RSC Medicinal Chemistry, 14(7), 1275-1281. [Link]
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Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3249. [Link]
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Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]
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Semantic Scholar. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1- carbonyl)-1H-tetrazols as novel microtubule destabi. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt. [Link]
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MDPI. 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link]
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PubMed Central. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
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NIH. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]
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Organic Chemistry Portal. Efficient Synthesis of 1,5-Disubstituted Tetrazoles. [Link]
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ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]
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ResearchGate. One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. [Link]
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Synthesis and Characterization of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. [Link]
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Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. [Link]
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ResearchGate. A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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PubMed Central. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. [Link]
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